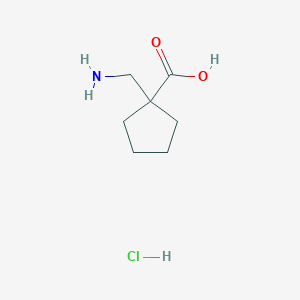

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKNSBTUBWVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-24-1 | |

| Record name | 1-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

Introduction

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is a specialized organic compound primarily utilized as a building block in medicinal chemistry and drug discovery.[][2] Structurally, it is a conformationally restricted analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[3][4] The defining feature of this molecule is the cyclopentyl ring, which locks the aminomethyl and carboxylic acid groups into a more rigid orientation compared to the flexible backbone of GABA itself. This inherent rigidity is of high value to researchers, as it can lead to enhanced binding affinity and selectivity for specific biological targets, such as GABA receptors or enzymes.[5] Deficiencies or imbalances in GABAergic neurotransmission are linked to a variety of neurological and psychiatric disorders, making novel GABA analogs a critical area of research for developing new therapeutics.[3][6] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, potential applications, and essential safety protocols for laboratory professionals.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1185298-24-1 | [][2][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [][2][7] |

| Molecular Weight | 179.64 g/mol | [][2][7] |

| Physical Form | Solid | [7] |

| Melting Point | 170-175 °C | [7] |

| IUPAC Name | 1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride | |

| SMILES String | C1CCC(C1)(CN)C(=O)O.Cl | [7] |

| InChI Key | RQZKNSBTUBWVJG-UHFFFAOYSA-N | [7] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the hydrolysis of a nitrile or ester precursor under acidic conditions. The following protocol describes a common and reliable method starting from 1-(cyanocyclopentyl)methanamine. The hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the nitrile group to a carboxylic acid and forms the hydrochloride salt of the primary amine, which aids in purification and improves the compound's stability and handling characteristics.

Diagram of Synthesis Workflow

Caption: A typical synthesis route involving acid-catalyzed hydrolysis.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(cyanocyclopentyl)methanamine (1.0 eq).

-

Acid Addition: Under a fume hood, slowly add an excess of concentrated hydrochloric acid (e.g., 6M aqueous solution, ~5-10 eq). The addition may be exothermic.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or a thick slurry.

-

Purification: The crude product can be purified by recrystallization. Triturate the solid with a cold non-polar solvent like diethyl ether or acetone to wash away organic impurities, then collect the solid product by vacuum filtration.

-

Drying and Characterization: Dry the resulting white solid under vacuum. Confirm the identity and purity of the final product using NMR spectroscopy, FT-IR, and melting point analysis. The yield should be calculated based on the starting material.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a rigid scaffold in the design of bioactive molecules. Its applications are rooted in the principles of medicinal chemistry, where conformational control is a powerful tool for achieving therapeutic specificity.

Constrained GABA Analog for Neuroscience

Gamma-aminobutyric acid (GABA) is a highly flexible molecule, allowing it to adopt numerous conformations. This flexibility can lead to non-selective binding to its various receptor subtypes (GABA-A, GABA-B, GABA-C).[4] By incorporating the GABA pharmacophore onto a cyclopentane ring, the molecule is "locked" into a specific spatial arrangement. This conformational restriction can be exploited to design ligands that selectively target one GABA receptor subtype over others, which is a key strategy for developing drugs with improved efficacy and fewer side effects.[8][9]

Building Block in Peptide and Peptidomimetic Synthesis

In peptide science, this compound can be used as an unnatural amino acid to introduce conformational constraints into a peptide backbone.[10] When incorporated into a peptide sequence, the cyclopentane ring disrupts the formation of standard secondary structures (like alpha-helices or beta-sheets) and induces specific turns or bends. This is particularly useful in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have enhanced metabolic stability and oral bioavailability.[10] The amine group can be protected with Fmoc or Boc groups for use in standard solid-phase peptide synthesis.[10][11][12][13]

Diagram of Application Logic

Caption: The relationship between structure and application potential.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, following established safety protocols.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

The signal word for this chemical is "Danger" .[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoiding Contact: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

First Aid (Ingestion): If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple research chemical; it is a sophisticated tool for medicinal chemists and drug development professionals. Its value is derived directly from its conformationally restricted structure, which provides a rigid and reliable scaffold for designing molecules with high target specificity. By understanding its properties, synthesis, and the scientific rationale behind its applications, researchers can effectively leverage this compound to advance the fields of neuroscience and peptide-based therapeutics. Adherence to strict safety protocols is essential for its responsible use in the laboratory.

References

-

Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]

-

Structural formulas of selected GABA analogs of restricted conformation... ResearchGate. Available at: [Link]

- Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. Google Patents.

-

Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205. PubChem. Available at: [Link]

-

A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. Available at: [Link]

-

1-(Aminomethyl)cyclohexane-1-carboxylic acid | C8H15NO2 | CID 13984308. PubChem. Available at: [Link]

-

A role of GABA analogues in the treatment of neurological diseases. PubMed. Available at: [Link]

-

Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

GABA Receptor. NCBI Bookshelf. Available at: [Link]

Sources

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(アミノメチル)シクロペンタンカルボン酸 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-(Aminomethyl)cyclohexane-1-carboxylic acid, N-BOC protected [synhet.com]

- 12. Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride, a key building block in contemporary chemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, offering field-proven insights and methodologies.

Core Molecular Profile

This compound is a cyclic amino acid analogue. Its structure, featuring a cyclopentane ring, imparts a degree of conformational rigidity, a desirable trait in the design of specific molecular scaffolds for drug discovery.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in various experimental and synthetic conditions.

Chemical Formula and Molecular Weight

The fundamental identifying characteristics of this compound are its molecular formula and weight.

These parameters are foundational for all stoichiometric calculations in synthesis and for characterization via mass spectrometry.

Chemical Structure

The structural arrangement of this compound is central to its chemical reactivity and biological interactions. The molecule consists of a cyclopentane ring substituted with both a carboxylic acid group and an aminomethyl group attached to the same carbon atom.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties is crucial for handling, storage, and application. This data informs the selection of appropriate solvents, reaction conditions, and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 1185298-24-1 | [] |

| Appearance | Solid | |

| Melting Point | 170-175 °C | [2] |

| Purity | ≥95% | [5] |

| SMILES String | C1CCC(C1)(CN)C(=O)O.Cl | [][2] |

| InChI Key | RQZKNSBTUBWVJG-UHFFFAOYSA-N | [2] |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

Therefore, handling should be performed in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.[2]

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common approach involves the modification of a pre-existing cyclopentanecarboxylic acid derivative. A generalized synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

The following protocol describes a conceptual pathway for the synthesis of 1-(aminomethyl)cyclopentanecarboxylic acid and its subsequent conversion to the hydrochloride salt. A related synthesis is the preparation of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride from 1-amino-1-cyclopentanecarboxylic acid using thionyl chloride in methanol.[6]

Step 1: Esterification of 1-Aminocyclopentanecarboxylic Acid

-

To a flask containing absolute methanol at 0 °C, add freshly distilled thionyl chloride dropwise with stirring.[6]

-

After the addition is complete, add 1-amino-1-cyclopentanecarboxylic acid in portions.[6]

-

Heat the suspension with stirring, maintaining the temperature at 75 °C for approximately 2.5 hours after the solid dissolves.[6]

-

Remove the methanol under reduced pressure to obtain the crude methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.[6]

Step 2: Hydrolysis to the Final Product (Conceptual) While the direct synthesis from a nitrile precursor is a common strategy, a hydrolysis step from a related ester is also feasible.

-

Dissolve the amino-ester hydrochloride in a mixture of dioxane and 6M aqueous HCl.[7]

-

Stir the solution at an elevated temperature (e.g., 40 °C) for an extended period (e.g., several days) to ensure complete hydrolysis.[7]

-

Concentrate the reaction mixture to yield the hydrochloric acid salt of 1-(aminomethyl)cyclopentanecarboxylic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as C=O (carboxylic acid) and N-H (amine).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Research and Drug Development

Cyclic amino acid analogues are valuable scaffolds in medicinal chemistry. The constrained cyclopentane ring of this compound can help in optimizing the binding affinity and selectivity of drug candidates for their biological targets.

This compound serves as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amine and a carboxylic acid, allows for versatile derivatization. For instance, it can be incorporated into peptide sequences or used as a starting material for the synthesis of novel heterocyclic compounds.

While specific applications for this exact molecule are often proprietary or part of ongoing research, related structures like 1-amino-cyclobutane carboxylic acid hydrochloride are utilized in the development of drugs targeting neurological disorders and in biochemical research on amino acid metabolism.[8] Furthermore, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been investigated as potential antidepressants.[9]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and chemical research. Its defined structure, coupled with its reactive functional groups, makes it a valuable tool for the design and synthesis of novel bioactive molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers working with this compound, ensuring both scientific integrity and operational safety.

References

- This compound (CAS# 1185298-24-1).

-

Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride - PrepChem.com. [Online] Available at: [Link]

-

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 - PubChem. [Online] Available at: [Link]

- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.

-

2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | CAS 1955519-38-6. [Online] Available at: [Link]

-

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. [Online] Available at: [Link]

- US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents.

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. [Online] Available at: [Link]

-

CAS 1185298-24-1|1-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride. [Online] Available at: [Link]

Sources

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. chemexpress.cn [chemexpress.cn]

- 5. This compound [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanecarboxylic acid is a cyclic amino acid and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Its hydrochloride salt is of significant interest in medicinal chemistry and drug development due to its potential pharmacological activities, similar to its well-known analog, gabapentin.[1] This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the Hofmann rearrangement. It includes a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and a discussion of alternative synthetic strategies.

Introduction: The Significance of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] However, its therapeutic use is limited by its inability to cross the blood-brain barrier effectively. This has led to the development of GABA analogs, such as gabapentin and pregabalin, which have a more lipophilic character and can penetrate the central nervous system.[2] These drugs are widely used to treat epilepsy, neuropathic pain, and other neurological disorders.[3] 1-(Aminomethyl)cyclopentanecarboxylic acid, as a close structural analog, is a compound of interest for exploring novel therapeutic agents with potentially unique pharmacological profiles. This guide focuses on a robust and well-established synthetic route to this target molecule, providing the technical detail necessary for its practical implementation in a research setting.

Primary Synthesis Pathway: The Hofmann Rearrangement Route

The most industrially viable and commonly cited method for synthesizing cyclic β-amino acids like gabapentin, and by extension its cyclopentyl analog, is centered around the Hofmann rearrangement.[1][4] This reaction elegantly transforms a primary amide into a primary amine with one fewer carbon atom, making it ideal for converting a dicarboxylic acid derivative into the desired aminomethyl-substituted carboxylic acid.[5][6]

The overall transformation begins with a suitable cyclopentane precursor and proceeds through the formation of a key monoamide intermediate, which then undergoes the critical rearrangement.

Overall Synthesis Pathway Diagram

Caption: Overall synthetic route via Hofmann rearrangement.

Step 1: Synthesis of Cyclopentane-1,1-diacetic Acid Monoamide

The synthesis begins with the formation of a monoamide from cyclopentane-1,1-diacetic acid anhydride. The anhydride can be prepared from cyclopentane-1,1-diacetic acid through dehydration, often using a reagent like acetic anhydride. The subsequent reaction with ammonia selectively opens the anhydride ring to form the monoamide, which is the direct precursor for the Hofmann rearrangement.

Experimental Protocol:

-

Anhydride Formation: Cyclopentane-1,1-diacetic acid is refluxed with a dehydrating agent such as acetic anhydride for 2-3 hours. The excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude cyclopentane-1,1-diacetic acid anhydride.

-

Amidation: The crude anhydride is dissolved in an appropriate solvent (e.g., acetone) and cooled in an ice bath. Aqueous ammonia is added dropwise with stirring. The reaction is typically exothermic.

-

Isolation: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The solvent is then removed under reduced pressure. The resulting solid is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product. The solid cyclopentane-1,1-diacetic acid monoamide is collected by filtration, washed with cold water, and dried.

Step 2: The Hofmann Rearrangement

This is the key step in the synthesis. The primary amide is converted into a primary amine with the loss of the carbonyl carbon. The reaction is typically carried out using an alkaline solution of sodium hypobromite, which is generated in situ from bromine and sodium hydroxide.[4]

Mechanism of the Hofmann Rearrangement:

The mechanism of the Hofmann rearrangement is a well-studied, multi-step process:[4][5][6]

-

Deprotonation and Bromination: A strong base (hydroxide ion) removes a proton from the amide nitrogen, forming an anion. This anion then reacts with bromine to form an N-bromoamide.

-

Second Deprotonation: The base removes the second, now more acidic, proton from the nitrogen to yield a bromoamide anion.

-

Rearrangement to Isocyanate: The bromoamide anion rearranges; the cyclopentylmethyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion. This concerted step forms an isocyanate intermediate.

-

Hydrolysis of the Isocyanate: The isocyanate is not isolated but is hydrolyzed by water in the reaction mixture. Nucleophilic attack by water on the isocyanate carbonyl carbon, followed by proton transfer, forms a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, 1-(aminomethyl)cyclopentanecarboxylic acid.[6]

Sources

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. chemistwizards.com [chemistwizards.com]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Discovery and Historical Research of 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical research of 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride (CAS No. 1185298-24-1). While the definitive discovery of this specific hydrochloride salt is not prominently documented in seminal publications, this guide synthesizes information from related scientific literature, patents, and chemical databases to construct a logical narrative of its likely origins, synthesis, and evolution as a research chemical and pharmaceutical intermediate. The document explores the broader context of cyclic amino acid research, details plausible synthetic routes that align with historical chemical practices, and examines its contemporary applications in medicinal chemistry.

Introduction: The Emergence of Cyclic Amino Acids in Drug Discovery

The exploration of cyclic amino acids has been a fertile ground in medicinal chemistry for decades. The rigid, conformationally constrained structures of these compounds offer significant advantages in drug design, including enhanced receptor affinity, improved metabolic stability, and predictable pharmacokinetic profiles. Unlike their linear counterparts, the cyclic scaffold limits the molecule's flexibility, which can lead to a more precise interaction with biological targets.

This compound belongs to the class of geminally disubstituted β-amino acids, characterized by the presence of both an aminomethyl and a carboxyl group on the same carbon atom of a cyclopentane ring. This structural motif has been of particular interest in the development of therapeutics targeting the central nervous system. This guide will delve into the historical context that likely led to the synthesis of this specific molecule and its subsequent use in research and development.

Historical Context and Postulated Discovery

It is plausible that this compound was first synthesized as a research chemical, a versatile building block for creating more complex molecules. Its structural similarity to other biologically active cyclic amino acids, such as gabapentin (which has a cyclohexane ring), suggests that its synthesis was a logical step in the exploration of structure-activity relationships of this class of compounds. Research in the mid to late 20th century focused heavily on modifying existing pharmacophores to enhance efficacy and reduce side effects, and the substitution of a cyclohexane ring with a cyclopentane ring would have been a standard medicinal chemistry strategy.

While a specific "discoverer" cannot be named, its existence is a testament to the ongoing efforts in the scientific community to expand the chemical space for drug discovery.

Physicochemical Properties and Characterization

This compound is a white crystalline solid with a melting point in the range of 170-175 °C.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1185298-24-1 | [] |

| Molecular Formula | C₇H₁₄ClNO₂ | [] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 170-175 °C | [1] |

| Solubility | Soluble in water and alcohol | [3] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of experimental and synthetic applications.

Synthetic Methodologies: A Plausible Historical Perspective

While a specific, dated synthesis for this compound has not been identified, established organic chemistry principles allow for the postulation of a logical synthetic pathway. The synthesis would likely proceed in two main stages: the formation of the parent amino acid, 1-(aminomethyl)cyclopentane-1-carboxylic acid, followed by its conversion to the hydrochloride salt.

Synthesis of the Parent Amino Acid

A plausible and historically relevant route for the synthesis of the parent amino acid is the Strecker synthesis, a well-established method for producing α-amino acids. A variation of this, the cyanohydrin reaction followed by reduction, is a likely candidate.

Experimental Protocol: A Representative Synthesis

-

Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as potassium cyanide, in the presence of an ammonium salt to form 1-aminocyclopentanecarbonitrile.

-

Nitrile Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield 1-aminocyclopentanecarboxylic acid.

-

Reduction of the Carboxylic Acid: The carboxylic acid group is then selectively reduced to a primary alcohol.

-

Conversion of Alcohol to Amine: The hydroxyl group is converted to a leaving group (e.g., a tosylate) and then displaced by an amine source (e.g., ammonia) to yield 1-(aminomethyl)cyclopentanamine.

-

Oxidation to the Carboxylic Acid: The primary amine is protected, and the cyclopentylmethanamine is then oxidized to form the desired 1-(aminomethyl)cyclopentane-1-carboxylic acid.

Caption: Plausible synthetic pathway for this compound.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard and straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

The free base, 1-(aminomethyl)cyclopentane-1-carboxylic acid, is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same or a miscible solvent is added dropwise to the solution of the free base.

-

The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

The solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum.[3]

This process yields the stable, crystalline this compound.

Role in Modern Research and Drug Development

While its discovery may not be a landmark event, this compound has found its niche as a valuable tool in modern chemical research.

A Versatile Research Chemical

The compound is widely available from chemical suppliers, labeled as a "research chemical."[] This designation implies its use in a laboratory setting for the synthesis of other molecules. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it an attractive starting material for constructing more complex molecular architectures. The cyclopentane scaffold provides a degree of rigidity that is often sought after in the design of bioactive molecules.

An Intermediate in Pharmaceutical Synthesis

There are indications that this compound is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[3] The gem-disubstituted cyclopentane core can serve as a key pharmacophore, with the aminomethyl and carboxylic acid groups providing points for further chemical modification to optimize pharmacological activity.

The use of its Fmoc-protected derivative in peptide synthesis highlights its utility in constructing peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and oral bioavailability.[4]

Caption: Applications of this compound.

Conclusion: A Quiet Contributor to Chemical Innovation

The story of this compound is not one of a dramatic discovery but rather of the steady, incremental progress that characterizes much of scientific research. While its own biological activity is not extensively documented, its value lies in its role as a versatile building block, enabling the synthesis of a wide range of more complex and potentially therapeutic molecules. Its history is intrinsically linked to the broader evolution of medicinal chemistry and the ongoing quest for new and improved drugs. This technical guide serves to consolidate the available information and provide a logical framework for understanding the origins and utility of this important, albeit understated, chemical compound.

References

-

[No author given]. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. PrepChem.com. Retrieved from [Link]

-

[No author given]. (2024, April 9). 1185298-24-1 - Introduction. ChemBK. Retrieved from [Link]

-

[No author given]. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid. Chem-Impex. Retrieved from [Link]

-

[No author given]. (n.d.). Synthesis of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid. PrepChem.com. Retrieved from [Link]

-

[No author given]. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. Retrieved from [Link]

-

[No author given]. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Retrieved from [Link]

-

[No author given]. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205. PubChem. Retrieved from [Link]

- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents. (n.d.).

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents. (n.d.).

Sources

The Architecture of a Therapeutic Scaffold: An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride Structural Analogues and Derivatives

Abstract

This technical guide provides a comprehensive exploration of 1-(aminomethyl)cyclopentanecarboxylic acid hydrochloride, a key structural motif in the development of gabapentinoid drugs. We delve into the nuanced world of its structural analogues and derivatives, examining the critical interplay between chemical structure and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of synthetic methodologies, structure-activity relationships (SAR), and the molecular mechanisms that underpin the therapeutic efficacy of this important class of compounds. Through a combination of detailed protocols, quantitative data analysis, and visual representations of complex biological pathways, this guide aims to serve as a foundational resource for the rational design and development of next-generation therapeutics targeting the α2-δ subunit of voltage-gated calcium channels.

Introduction: The Emergence of a Privileged Scaffold

The journey of 1-(aminomethyl)cyclopentanecarboxylic acid and its analogues from simple cyclic amino acid structures to blockbuster therapeutics is a testament to the power of medicinal chemistry in addressing complex neurological disorders. Initially conceived as mimics of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds, most notably gabapentin and pregabalin, were found to exert their therapeutic effects through a novel and unexpected mechanism: high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs). This discovery opened up new avenues for the treatment of epilepsy, neuropathic pain, and anxiety disorders.

The cyclopentane ring of 1-(aminomethyl)cyclopentanecarboxylic acid provides a rigid scaffold that correctly orients the key pharmacophoric elements—the primary amine and the carboxylic acid—for optimal interaction with the α2-δ protein. This guide will dissect the critical structural features of this scaffold and its derivatives, providing a rationale for the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Core and Its Variations

The synthesis of 1-(aminomethyl)cyclopentanecarboxylic acid and its analogues often relies on classical organic chemistry reactions, with the Hofmann rearrangement of a cyclic gem-dicarboxylic acid monoamide being a cornerstone of many industrial processes. The following sections detail the key synthetic routes, providing both a conceptual overview and detailed experimental protocols.

The Hofmann Rearrangement Route: A Classic Approach

The Hofmann rearrangement provides an efficient method for converting a primary amide to a primary amine with one fewer carbon atom, a key transformation in the synthesis of gabapentinoids. The general pathway commences with the corresponding 1,1-cycloalkanediacetic acid.

Workflow for the Synthesis of this compound via Hofmann Rearrangement:

Caption: Mechanism of action of gabapentinoids on VGCC trafficking.

Analytical and Characterization Techniques

The robust characterization of 1-(aminomethyl)cyclopentanecarboxylic acid and its derivatives is crucial for ensuring their purity, identity, and quality. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds. The characteristic chemical shifts and coupling patterns provide unambiguous evidence of the molecular framework.[1][2][3][4]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compounds and for monitoring the progress of chemical reactions. Due to the lack of a strong chromophore in many gabapentinoids, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary.

Conclusion and Future Perspectives

This compound and its structural analogues represent a mature yet still evolving class of therapeutic agents. The foundational principles of their synthesis, structure-activity relationships, and mechanism of action are well-established. However, the future of this field lies in the development of next-generation gabapentinoids with enhanced selectivity for different α2-δ isoforms, improved pharmacokinetic profiles, and reduced side effects. The application of advanced computational modeling, novel synthetic methodologies, and a deeper understanding of the subtleties of VGCC biology will undoubtedly pave the way for the discovery of even more effective treatments for a range of neurological and psychiatric disorders.

References

- Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307.

- US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents. (n.d.).

- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents. (n.d.).

- Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacological Research & Perspectives, 4(2), e00205.

- Hogg, S., et al. (2010). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 1, 133.

- Bhandare, R. R., & Shah, V. H. (2013). Quantitative structure-activity relationships (QSAR). Medicinal Chemistry Class Notes.

- Salman, M., & Nandi, S. (2015). QSAR and drug design of selective GABA-A receptor antagonists. Research and Reports in Medicinal Chemistry, 5, 59-71.

- Al-Karmalawy, A. A., & Eweas, A. F. (2020). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Journal of Pharmaceutical Chemistry, 6(2), 1-2.

- O'Brien, A. M., et al. (2018). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Forensic Toxicology, 36(2), 347-360.

- US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents. (n.d.).

- Coderre, T. J., et al. (2007). Gabapentin and pregabalin: from molecular mechanisms to clinical applications. Expert Review of Neurotherapeutics, 7(12), 1695-1707.

- Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (n.d.).

- WO2004031126A2 - A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents. (n.d.).

- CN105061239A - Gabapentin synthesis method - Google Patents. (n.d.).

- CN105061241A - Gabapentin preparation method - Google Patents. (n.d.).

-

A Process For The Preparation Of Gabapentin Hydrochloride - Quick Company. (n.d.). Retrieved January 1, 2026, from [Link]

-

Hofmann rearrangement - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Hofmann Rearrangement Explained | PDF | Science & Mathematics - Scribd. (2022, August 8). Retrieved January 1, 2026, from [Link]

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 1, 2026, from [Link]

-

HOFMANN REARRANGEMENT - PHARMD GURU. (n.d.). Retrieved January 1, 2026, from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved January 1, 2026, from [Link]

-

-

Gabapentine Manufacturing Process: Step-I 1,1-cyclodiacetic acid is condensed with urea in xylene. After completion, product. (n.d.). Retrieved January 1, 2026, from [Link]

-

- US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents. (n.d.).

-

a process for the preparation of 1,1-cyclohexane diacetic acid monoamide - Indian Patents. (n.d.). Retrieved January 1, 2026, from [Link]

-

Process for the preparation of gabapentin - Justia Patents. (2010, July 20). Retrieved January 1, 2026, from [Link]

-

Process for the preparation of gabapentin - European Patent Office - EP 1475366 A1 - Googleapis.com. (2001, October 15). Retrieved January 1, 2026, from [Link]

- Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents. (n.d.).

-

WO 2005/044779 A2 - Googleapis.com. (2005, May 19). Retrieved January 1, 2026, from [Link]

-

Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PubMed Central. (2021, November 25). Retrieved January 1, 2026, from [Link]

Sources

- 1. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]

- 3. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 4. METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL (227203-36-3) 1H NMR spectrum [chemicalbook.com]

1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride: A Constrained Amino Acid Scaffold for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(aminomethyl)cyclopentanecarboxylic acid hydrochloride, a molecule of significant interest in modern medicinal chemistry. Moving beyond a simple cataloging of properties, this document elucidates the core biological significance of this compound, which lies not in its intrinsic activity, but in its powerful application as a conformationally constrained building block. We will explore the fundamental principles of using cyclic amino acid surrogates to enhance the pharmacological properties of peptides and small molecules, including potency, selectivity, and metabolic stability. Through specific examples from peer-reviewed literature and patents, this guide will demonstrate its application in the development of targeted therapeutics, such as protease inhibitors and receptor-specific ligands. Detailed experimental workflows for its incorporation into bioactive scaffolds are provided to equip researchers with the practical knowledge needed to leverage this versatile chemical entity in their drug discovery programs.

Introduction: Redefining "Biological Significance"

This compound (CAS: 1185298-24-1) is a non-proteinogenic, cyclic γ-amino acid analog.[] While searches for direct, potent biological activity of the standalone molecule are unrevealing, its true significance emerges from its structural architecture. The cyclopentane ring imposes rigid conformational constraints on the molecule, a feature that medicinal chemists strategically exploit to design sophisticated therapeutics.

This compound can be considered a structural relative of well-known drugs like Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), which contains a six-membered ring and is used to treat epilepsy and neuropathic pain.[2][3] The cyclopentane variant represents a homologous derivative with a more compact and rigid scaffold.[2] Its primary utility, often realized through its Fmoc-protected form in solid-phase peptide synthesis, is as a specialized building block for creating peptidomimetics and other complex molecules with enhanced, precisely-tuned biological activities.[4][5] This guide will focus on the principles behind this strategy and the tangible applications that underscore its importance in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1185298-24-1 | [6][7] |

| Molecular Formula | C₇H₁₄ClNO₂ | [6][7] |

| Molecular Weight | 179.64 g/mol | [6][7] |

| Form | Solid | [6][7] |

| Melting Point | 170-175 °C | [6][7] |

| SMILES | Cl.NCC1(CCCC1)C(O)=O | [6] |

| InChI Key | RQZKNSBTUBWVJG-UHFFFAOYSA-N | [6] |

The Power of Constraint: A Core Principle in Medicinal Chemistry

The incorporation of rigid structural elements, such as the cyclopentane ring in 1-(aminomethyl)cyclopentanecarboxylic acid, is a cornerstone of modern drug design. Many endogenous peptides and small molecule ligands are highly flexible, adopting a multitude of conformations in solution. However, only one or a small subset of these conformations is typically responsible for binding to a biological target and eliciting a response (the "bioactive conformation"). The energy required to force a flexible molecule into this specific shape upon binding can decrease its overall binding affinity.

By introducing a constrained analog, chemists can pre-organize the molecule into a conformation that more closely resembles the bioactive state.[8][9] This strategy offers several key advantages:

-

Enhanced Potency: By reducing the entropic penalty of binding, conformational constraint can lead to a significant increase in binding affinity and, consequently, biological potency.

-

Improved Receptor Selectivity: Different receptor subtypes often have subtly different binding pocket topographies. A rigid ligand can be designed to fit precisely into one receptor subtype while being unable to adapt to the shape of another, thereby improving selectivity and reducing off-target effects.[9]

-

Increased Metabolic Stability: The non-natural, cyclic structure is often resistant to degradation by proteases and other metabolic enzymes, leading to a longer biological half-life compared to its linear, natural counterparts.[6]

Figure 1: Conformational constraint reduces the entropic penalty of binding.

Biological Significance & Applications in Drug Discovery

The utility of 1-(aminomethyl)cyclopentanecarboxylic acid and related cyclopentane amino acids is best demonstrated through their successful incorporation into biologically active molecules.

Development of Selective Calpain Inhibitors

Calpains are a family of calcium-dependent cysteine proteases implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and stroke.[8] A significant challenge in developing calpain inhibitors is achieving selectivity over other related cysteine proteases, such as cathepsins.

In a study aimed at developing selective calpain inhibitors, researchers incorporated 1-amino-1-cyclopentane carboxylic acid into a peptidomimetic backbone at the P2 position (a key determinant of specificity).[8] The cyclopentane ring was hypothesized to induce a specific conformation that would be preferentially recognized by the calpain active site. The resulting compound demonstrated a significant shift in selectivity, favoring cathepsin B over µ-calpain, illustrating how a subtle change in a constrained scaffold can dramatically alter the biological activity profile. This provides a clear example of how such building blocks are used to probe structure-activity relationships and tune selectivity.[8]

Engineering Receptor-Specific Neuropeptide Y (NPY) Analogs

Neuropeptide Y (NPY) is a peptide neurotransmitter that acts through a family of G protein-coupled receptors (Y1R, Y2R, Y4R, etc.). Designing analogs that are selective for a single receptor subtype is a major goal for developing targeted therapies. Research has shown that incorporating constrained amino acids, including cyclopentane-based residues, into the C-terminal fragment of NPY can dramatically shift selectivity. Specifically, these modifications can produce analogs that bind exclusively to the Y4 receptor, demonstrating the power of conformational constraint in dictating receptor-ligand interactions.[9]

Key Intermediate in the Synthesis of Irbesartan

Beyond direct incorporation into a final drug, these constrained scaffolds serve as crucial intermediates in the synthesis of complex pharmaceuticals. For example, 1-(pentanoylamino)cyclopentanecarboxylic acid, a derivative of the title compound, is a documented key intermediate in the synthesis of Irbesartan.[10] Irbesartan is a widely prescribed angiotensin II receptor antagonist used to treat hypertension.[10] This application highlights the industrial and pharmaceutical relevance of the cyclopentane carboxylic acid scaffold in building complex, multi-ring therapeutic agents.

Patented Scaffolds for Novel Targets

The versatility of the cyclopentane ring system is further evidenced by its appearance in numerous patents for novel therapeutic agents.

-

LPA1 Receptor Antagonists: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives have been patented as inhibitors of the lysophosphatidic acid (LPA) receptor 1, with potential applications in treating cardiovascular diseases like atherosclerosis and heart failure.[11]

-

Fatty Acid Synthase (FASN) Inhibitors: A separate patent describes cyclopentanecarboxamide derivatives as inhibitors of FASN, a target of interest in oncology and metabolic diseases.[12]

Experimental Workflow: Incorporation into a Peptidomimetic Scaffold

The following section provides a representative, multi-step protocol for the incorporation of a constrained cyclopentane amino acid into a peptide-like structure, adapted from methodologies described in the literature.[8] This workflow illustrates the practical steps involved in leveraging these building blocks in a laboratory setting.

Step 1: Esterification of the Carboxylic Acid

The carboxylic acid of the constrained amino acid is typically protected as a methyl or ethyl ester to prevent self-polymerization and facilitate subsequent coupling reactions.

-

Suspend 1-amino-1-cyclopentane carboxylic acid (1.0 eq) in methanol (approx. 0.3 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirring suspension.

-

Remove the ice bath and reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and evaporate the solvent in vacuo to yield the methyl ester hydrochloride salt as a solid.[8]

Step 2: Peptide Coupling with an N-Protected Amino Acid or Carboxylic Acid

The amino group of the newly formed ester is then coupled to the carboxylic acid of the next component in the sequence using standard peptide coupling reagents.

-

Dissolve the incoming carboxylic acid component (e.g., 3-phenylpropionic acid, 1.0 eq), the cyclopentane amino acid methyl ester from Step 1 (1.0 eq), and 1-hydroxybenzotriazole (HOBT) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a base such as N-methylmorpholine (NMM) (2.2 eq) to the solution.

-

Add the coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), to the stirring solution at room temperature.

-

Stir the reaction for 12-24 hours until completion.

-

Perform an aqueous workup: wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the coupled dipeptide ester.[8]

Step 3: Saponification (Ester Hydrolysis)

The methyl ester is hydrolyzed back to a carboxylic acid to allow for further chain elongation or to yield the final acid product.

-

Dissolve the dipeptide ester from Step 2 (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of a base, such as 2N NaOH or LiOH (1.5-2.0 eq).

-

Stir the mixture at room temperature for 4-8 hours, monitoring for the disappearance of the starting material.

-

Upon completion, cool the mixture to 0 °C and acidify with a dilute acid (e.g., 5% HCl) to a pH of ~4-5.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and evaporate to yield the final dipeptide acid.[8]

Figure 2: General workflow for incorporating the constrained amino acid into a peptide.

Conclusion

This compound represents a class of chemical tools whose biological significance is indirect yet profound. Its value is not derived from its own interaction with biological targets, but from its role as a powerful structural element in the rational design of novel therapeutics. By providing a rigid cyclopentane scaffold, it allows medicinal chemists to enforce specific molecular conformations, leading to compounds with enhanced potency, greater selectivity, and improved metabolic stability. The successful application of this and related constrained amino acids in developing protease inhibitors, receptor-selective ligands, and as key intermediates for blockbuster drugs solidifies its importance in the modern drug discovery pipeline. For researchers and drug development professionals, understanding the principle of conformational constraint and the practical application of building blocks like 1-(aminomethyl)cyclopentanecarboxylic acid is essential for creating the next generation of targeted and effective medicines.

References

- Google Patents. (n.d.). Process for the Preparation of Gabapentin.

-

Isaac, M., et al. (n.d.). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use.

- Google Patents. (n.d.). Process for the preparation of gabapentin.

-

Powner, M. W., et al. (n.d.). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. NIH. Retrieved from [Link]

-

Gardner, C. R., et al. (1982). The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals. Neuropharmacology, 21(2), 197-200. Retrieved from [Link]

-

MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Cycloleucine. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-1-aminomethyl-cyclopentane carboxylic acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of a conformationally constrained δ-amino acid building block. Retrieved from [Link]

-

Fernández, F., et al. (n.d.). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC - NIH. Retrieved from [Link]

-

Duke, R. K., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(4), 863-870. Retrieved from [Link]

-

Witschi, M. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- Google Patents. (n.d.). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals.

-

Johnston, G. A., et al. (1985). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry, 28(3), 325-328. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Process For Synthesis Of Gabapentin - Patent US-2008103334-A1. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.

-

Catterall, W. A. (n.d.). Voltage-Gated Calcium Channels. PMC - PubMed Central. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS 1185298-24-1 this compound. Retrieved from [Link]

-

Zamponi, G. W. (n.d.). Signaling complexes of voltage-gated calcium channels. PMC - PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). The L-type amino acid transporter 1 enhances drug delivery to the mouse pancreatic beta cell line (MIN6). Retrieved from [Link]

-

Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.). Molecular Properties of Voltage-Gated Calcium Channels. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Voltage-gated calcium channels (Ca V ). Retrieved from [Link]

-

Solvo Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

-

PubMed. (n.d.). Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin. Retrieved from [Link]

-

Jauch, J., et al. (n.d.). L-Type amino acid transporter 1 as a target for drug delivery. PMC - PubMed Central. Retrieved from [Link]

-

Wang, Q., et al. (n.d.). The role of L-type amino acid transporter 1 in human tumors. PMC - PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Retrieved from [Link]

Sources

- 2. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

- 3. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-1-aminomethyl-cyclopentane carboxylic acid | C22H23NO4 | CID 17040205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 11. US8362073B2 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]

- 12. US8614238B2 - Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use - Google Patents [patents.google.com]

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride solubility in water and organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 1185298-24-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the fundamental physicochemical principles governing the compound's solubility. We delve into its expected aqueous and organic solvent profiles, the critical influence of pH on its ionization state and subsequent solubility, and provide a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. The insights herein are grounded in established analytical chemistry and physical pharmacy principles to empower informed decision-making in formulation, process chemistry, and analytical method development.

Introduction and Physicochemical Foundation

This compound is a non-proteinogenic amino acid analogue. As a hydrochloride salt, its structure combines a primary amine and a carboxylic acid on a cyclopentyl backbone. Understanding its solubility is paramount for any application, from early-stage drug discovery, where poor solubility can confound bioassay results, to late-stage formulation, where it dictates bioavailability and delivery options.[1]

The compound's solubility behavior is intrinsically linked to its molecular properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1185298-24-1 | [] |

| Molecular Formula | C₇H₁₄ClNO₂ | [] |

| Molecular Weight | 179.64 g/mol | [] |

| Form | Solid | |

| Melting Point | 170-175 °C | |

| Predicted pKa (Carboxyl) | ~4.6 | [3] |

| Expected pKa (Amine) | ~9-10 | (Typical for primary amines) |

Note: The carboxyl pKa is a predicted value for a structurally related compound and should be experimentally verified for precise calculations.

The Critical Role of pH in Aqueous Solubility

The most significant factor governing the aqueous solubility of this compound is pH. As an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) functional group, allowing it to exist in different ionic states depending on the pH of the solution.[4][5] This behavior directly impacts its interaction with polar water molecules and, therefore, its solubility.[6]

-

At Low pH (pH < 2): In a strongly acidic environment, both the amino group and the carboxylic acid group are protonated. The molecule exists as a cation with a net positive charge (R-NH₃⁺, R-COOH), leading to strong ion-dipole interactions with water and promoting high solubility.

-

At Mid-Range pH (pI): As the pH increases, the carboxylic acid group (pKa ~4.6) deprotonates to form a carboxylate (R-COO⁻). The molecule becomes a zwitterion, containing both a positive (R-NH₃⁺) and a negative (R-COO⁻) charge. At the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and leading to the lowest aqueous solubility.

-

At High pH (pH > 10): In a strongly alkaline environment, the protonated amino group (pKa ~9-10) is deprotonated (R-NH₂). The molecule exists as an anion with a net negative charge (R-NH₂, R-COO⁻), which again enhances solubility in water.[6]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial. "Excess" means enough solid material remains visible after the equilibration period.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in a shaking incubator or on a shaker within a temperature-controlled chamber (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. [7]To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); the concentration should be unchanged between the last two points. [7]3. Phase Separation: After equilibration, let the vials stand at the test temperature to allow undissolved solids to sediment. Carefully withdraw an aliquot of the supernatant. For best results, centrifuge the sample to pellet any suspended microparticles. [8]4. Filtration: Filter the clarified supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulate matter. Discard the first few drops to saturate the filter membrane.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from known standards. [9]6. Calculation: Report the final solubility in appropriate units (e.g., mg/mL or mM), specifying the solvent system and temperature.

Conclusion and Practical Implications

The solubility of this compound is dominated by its ionic, amino acid-like character. It is expected to exhibit high aqueous solubility that is highly dependent on pH, with minimum solubility at its isoelectric point. Conversely, its solubility in non-polar organic solvents is predicted to be very low. For drug development professionals, this profile suggests that aqueous-based formulations for oral or parenteral delivery are highly feasible. However, careful pH control and buffering will be essential to ensure the compound remains in its highly soluble ionized form and avoids precipitation. For process chemists, this data informs the choice of solvents for reaction, workup, and crystallization procedures. Accurate, experimentally-derived data using robust methods like the shake-flask protocol is indispensable for successful research and development.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. [Link]

-

Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K - ResearchGate. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. [Link]

-

This compound (1185298-24-1) - Chemchart. [Link]

-

Why are amino acids usually more soluble at pH extremes than they are at neutral pH? - Quora. [Link]

-

CAS 1185298-24-1 this compound - ABL Technology. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 1-[(Fmoc-amino)methyl]cyclopentanecarboxylic acid | 946727-65-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride

Introduction

This compound is a cyclic, non-proteinogenic amino acid derivative that serves as a valuable building block for the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopentane scaffold, combined with the primary amine and carboxylic acid functional groups, provides a unique three-dimensional structure that is of significant interest for designing novel therapeutic agents and complex organic molecules. This guide offers a comprehensive overview of its core physical and chemical properties, handling protocols, and synthetic considerations, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and molecular composition. This compound is registered under CAS Number 1185298-24-1.[1] Its molecular structure features a quaternary carbon on a cyclopentane ring, bonded to both a carboxylic acid group and an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula: C₇H₁₄ClNO₂[1][]

Molecular Weight: 179.64 g/mol [1][]

IUPAC Name: 1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride[]

Chemical Identifiers:

-

InChI: 1S/C7H13NO2.ClH/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H

-

Canonical SMILES: C1CCC(C1)(CN)C(=O)O.Cl[][3]

Physical and Chemical Properties

The utility of a chemical compound in experimental settings is largely dictated by its physical and chemical characteristics. As a hydrochloride salt of an amino acid, this compound exhibits properties typical of this class, including good crystallinity and enhanced water solubility.[4]

| Property | Value / Description | Source(s) |

| Physical Form | Solid | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 170-175 °C | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][] |

| Molecular Weight | 179.64 g/mol | [1][] |

| Solubility | Soluble in water. The ionic nature of the hydrochloride salt enhances water solubility. | [4] |

| Assay | ≥95% |

Acid-Base Properties and Stability

The presence of both a carboxylic acid and an amino group confers zwitterionic characteristics upon the free base under physiological conditions.[4] The pKa of the carboxylic acid group is estimated to be around 2.8 ± 0.2, which is typical for derivatives of cyclopropanecarboxylic acid, while the protonated amino group will have a significantly higher pKa.[4] The compound is stable and should be stored at room temperature.[5]

Synthesis Overview

While multiple synthetic routes may exist, a common laboratory-scale approach involves the use of cyclopentanone as a starting material. The synthesis can be visualized as a multi-step process beginning with the formation of a cyanohydrin, followed by reduction and subsequent salt formation.

This pathway highlights a feasible method for producing the related compound 1-(aminomethyl)cyclopentanol hydrochloride, illustrating the chemical transformations required to build the core structure from a simple cyclic ketone.[6]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][3]

| Hazard Information | Details | Source(s) |

| Pictograms | ||

| Signal Word | Danger | [1] |

| Hazard Codes | H302, H315, H318, H335 | [1] |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | [1][3] |

| Precautionary Codes | P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Recommended Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

Experimental Protocols

The following protocols provide standardized methodologies for verifying the physical properties of the compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of the crystalline solid, which serves as an indicator of purity.

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely crush a small sample of this compound on a watch glass.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a ramp rate of approximately 1-2 °C per minute when approaching the expected melting range (170-175 °C).

-

Record the temperature at which the first liquid droplet appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The recorded range is the experimental melting point. For a pure substance, this range should be narrow (≤ 2 °C).

Protocol 2: Qualitative Solubility Assessment

Objective: To confirm the solubility profile of the compound in aqueous and organic solvents.

Methodology:

-

Label three separate test tubes: "Water," "Ethanol," and "Dichloromethane."

-

Add approximately 10 mg of the compound to each test tube.

-

To the "Water" test tube, add 1 mL of deionized water.

-

To the "Ethanol" test tube, add 1 mL of 95% ethanol.

-